5-methanesulfonylpyrazin-2-amine
Description
5-Methanesulfonylpyrazin-2-amine is a pyrazine derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 5-position and an amino (-NH₂) group at the 2-position of the heterocyclic ring. Its molecular formula is reported as C₅H₇N₃O₂S (free base), with a molecular weight of 207.68 g/mol for its hydrochloride salt (CAS: 169.20) . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of antimalarial agents and kinase inhibitors, owing to the electron-withdrawing nature of the sulfonyl group, which enhances reactivity and binding affinity in target molecules .
Properties
CAS No. |
1378865-45-2 |
|---|---|
Molecular Formula |
C5H7N3O2S |
Molecular Weight |
173.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonylpyrazin-2-amine typically involves the reaction of pyrazine derivatives with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonylpyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group in the pyrazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
5-methanesulfonylpyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-methanesulfonylpyrazin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazine Derivatives
Physicochemical Properties
- Electron Effects : The methanesulfonyl group in this compound is strongly electron-withdrawing, reducing electron density on the pyrazine ring compared to methyl (-CH₃) or methylthio (-SCH₃) substituents. This enhances electrophilic reactivity, facilitating cross-coupling reactions .
- Solubility : Sulfonyl groups improve aqueous solubility relative to hydrophobic analogs like 5-(trifluoromethyl)pyrazin-2-amine, which has a logP ~2.5 due to the -CF₃ group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
